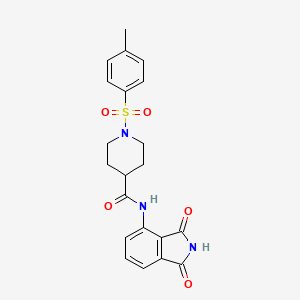

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” is a compound that falls under the category of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives . These derivatives have been developed through green and eco-friendly synthesis . They have been evaluated for activity against TNF-α in vitro .

Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and have been reported to yield high results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are condensation reactions . These reactions occur between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor necrosis factor-alpha (TNF-α), a key regulator of inflammation and immune responses. In particular, compound 6d demonstrated significant inhibition of TNF-α at a concentration of 10 μM . Further investigations into its mechanism of action and efficacy against specific cancer types are warranted.

Green Synthesis and Eco-Friendly Approach

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide stands out for its environmentally friendly approach. It was developed using water as a solvent under catalyst-free conditions. This green synthesis method not only reduces chemical pollution but also conserves resources .

Pharmacological Properties

Beyond its anticancer potential, this compound belongs to the phthalimide class, which has diverse pharmacological properties. These include anti-inflammatory, antimycobacterial, analgesic, and anticonvulsant effects. Additionally, phthalimide derivatives have been investigated as immunomodulators, angiogenesis inhibitors, and agents against prostate cancer and multiple myeloma .

Computational Modeling and Docking Studies

Molecular docking simulations can predict the binding affinity of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide with relevant protein targets. These studies provide insights into its interactions at the molecular level.

Zukünftige Richtungen

The future directions for “N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” and its related compounds could involve further development and exploration of their uses in the field . They have shown potential in biological evaluations, particularly in activity against TNF-α , suggesting they could be valuable leads in related research.

Wirkmechanismus

Target of Action

The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide interacts with its target, the enzyme NUDT5, at a molecular level . The compound has been shown to have a high molecular binding energy, which suggests a strong interaction with the enzyme .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide’s action include cytotoxicity against MCF7 cells . Among a series of synthesized compounds, some have shown to be effectively cytotoxic against these cells .

Action Environment

It’s worth noting that the compound was synthesized using water as an environmentally friendly solvent , which could potentially influence its stability and efficacy.

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-13-5-7-15(8-6-13)30(28,29)24-11-9-14(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,14H,9-12H2,1H3,(H,22,25)(H,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBSPIVZIPECJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)

![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)

![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)

![Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate](/img/structure/B2590421.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2590426.png)